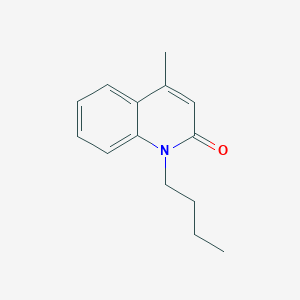

1-Butyl-4-methylquinolin-2(1h)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-4-methylquinolin-2(1H)-one, also known as BMQ, is a quinoline-based alkaloid that has been found in a variety of plants, including the bark of the Chinese magnolia tree and the root of the Chinese yam. BMQ is a structurally unique compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. BMQ has been studied in a variety of scientific research applications, including drug discovery and development, cancer research, and immunology.

Wissenschaftliche Forschungsanwendungen

Antioxidant Efficiency in Lubricating Greases

1-Butyl-4-methylquinolin-2(1h)-one has been synthesized and investigated for its antioxidant efficiency in lubricating greases. The study demonstrated that the compound significantly improves the antioxidant properties of lubricating greases, as evidenced by decreased total acid numbers and oxygen pressure drops in greases treated with this compound. This finding indicates its potential application in enhancing the performance and longevity of lubricating greases in industrial settings (Hussein, Ismail, & El-Adly, 2016).

Anticancer Activity

Research has been conducted on the synthesis of novel derivatives of 1-Butyl-4-methylquinolin-2(1h)-one for potential anticancer activity. Sixteen new compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation and migration. The study highlights the selective activity of these compounds against various cancer cell types, suggesting a promising direction for the development of new anticancer drugs. Some derivatives exhibited significant inhibition of cell migration, an important factor in cancer metastasis (Kubica et al., 2018).

Synthesis in Ionic Liquids

An eco-friendly and efficient synthesis method for 1-Butyl-4-methylquinolin-2(1h)-one derivatives has been developed using ionic liquids. This method eliminates the need for acidic catalysts and offers a high-yield synthesis route. The use of ionic liquids as a reaction medium not only reduces the environmental impact but also enhances the efficiency of the synthesis process for these compounds, showing the versatility of 1-Butyl-4-methylquinolin-2(1h)-one in chemical synthesis (Dabiri, Salehi, & Baghbanzadeh, 2007).

Fluorescent Probe for Cu2+ Ion Detection

A novel application of 1-Butyl-4-methylquinolin-2(1h)-one derivatives includes its use as a "turn-on" fluorescent probe for detecting Cu2+ ions with high sensitivity and selectivity. This application demonstrates the compound's potential in environmental monitoring and bioimaging, offering a reliable tool for detecting Cu2+ ions in complex samples with low detection limits. The study highlights the mechanism behind the fluorescence enhancement upon Cu2+ ion addition, presenting a promising approach for designing effective fluorescent probes (Wei et al., 2021).

Eigenschaften

IUPAC Name |

1-butyl-4-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRFECVDXBVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=CC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296535 |

Source

|

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-4-methylquinolin-2(1h)-one | |

CAS RN |

32511-84-5 |

Source

|

| Record name | 32511-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.